

Application Note: High-Purity Synthesis of Lysyl-Ornithine Monohydrochloride

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Compound of Interest

Compound Name: *Lysyl ornithine monohydrochloride*

CAS No.: 880096-93-5

Cat. No.: B608780

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Executive Summary

The dipeptide Lysyl-Ornithine (Lys-Orn) is a critical intermediate in the development of solubility-enhancing linkers for prodrugs and cosmetic peptides. While standard solid-phase peptide synthesis (SPPS) yields trifluoroacetate (TFA) salts, the monohydrochloride (HCl) form is frequently required for pharmaceutical applications due to its superior biocompatibility and defined stoichiometry.

This application note details a robust protocol for the synthesis of Lysyl-Ornithine Monohydrochloride (CAS 880096-93-5) using Fmoc-chemistry on 2-Chlorotrityl Chloride (2-CTC) resin. We address the specific challenge of preventing diketopiperazine (DKP) formation during dipeptide synthesis and provide a validated method for controlled salt exchange to achieve the specific monohydrochloride stoichiometry.

Key Advantages of This Protocol

- **DKP Suppression:** Utilizes 2-CTC resin and bulky protecting groups to minimize cyclization side-reactions.

- **Stoichiometric Control:** Features a precise ion-exchange workflow to convert the crude TFA salt to the target monohydrochloride form.
- **Scalability:** Designed for transition from milligram-scale R&D to gram-scale process development.

Retrosynthetic Strategy & Materials

The synthesis relies on the orthogonal protection strategy using Fmoc (base-labile) for the

-amine and Boc (acid-labile) for the side chains (

-Lys,

-Orn). The 2-CTC resin is selected over Wang resin to prevent premature cleavage and DKP formation, as the steric bulk of the trityl linker hinders the back-biting attack of the N-terminal amine.

Reagents and Materials Table

Reagent/Material	Grade/Specification	Function
Fmoc-Orn(Boc)-OH	>99% (HPLC), L-isomer	C-terminal Amino Acid
Fmoc-Lys(Boc)-OH	>99% (HPLC), L-isomer	N-terminal Amino Acid
2-Chlorotrityl Chloride Resin	Loading: 0.8–1.6 mmol/g	Solid Support
DIC / Oxyma Pure	Synthesis Grade	Coupling Reagents
DIPEA (N,N-Diisopropylethylamine)	Anhydrous	Base
TFA (Trifluoroacetic Acid)	HPLC Grade	Cleavage/Deprotection
TIS (Triisopropylsilane)	Scavenger Grade	Cation Scavenger
AG 1-X8 Resin (Chloride Form)	100-200 mesh	Ion Exchange Media

Experimental Protocol

Phase 1: Resin Loading and First Coupling

Rationale: Low loading density is crucial for dipeptides to prevent aggregation. We target a substitution of 0.5–0.6 mmol/g.

- Resin Preparation: Swell 1.0 g of 2-CTC resin in dry Dichloromethane (DCM) for 20 minutes.
- Loading: Dissolve Fmoc-Orn(Boc)-OH (1.2 eq relative to target loading) in 10 mL DCM with 4 eq of DIPEA. Add to resin.[1][2][3][4]
- Incubation: Shake for 2 hours at room temperature.
- Capping: Add Methanol (1 mL/g resin) to the reaction mixture and shake for 20 minutes to cap unreacted trityl chlorides.
- Washing: Drain and wash resin:

DCM,

DMF,

DCM.

Phase 2: Fmoc Deprotection and Second Coupling

Rationale: Standard piperidine deprotection is used. DIC/Oxyma coupling is chosen over HBTU/HATU to reduce racemization risks and avoid the formation of tetramethylguanidinium by-products.

- Deprotection: Treat resin with 20% Piperidine in DMF (min). Wash thoroughly with DMF ().[2]
- Activation: Dissolve Fmoc-Lys(Boc)-OH (3 eq), Oxyma Pure (3 eq), and DIC (3 eq) in minimal DMF. Pre-activate for 2 minutes.
- Coupling: Add the activated mixture to the resin. Shake for 60–90 minutes.
- Monitoring: Verify coupling completeness via Kaiser Test (ninhydrin). The resin should be negative (colorless).

- Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine in DMF (min).
- Final Wash: Wash resin:
DMF,
DCM,
Methanol. Dry resin under vacuum.[1]

Phase 3: Cleavage and Global Deprotection

Rationale: High acid concentration is required to remove the Boc groups simultaneously with resin cleavage.

- Cocktail Preparation: Prepare a solution of TFA/TIS/H₂O (95:2.5:2.5 v/v).
- Reaction: Add 10 mL of cocktail per gram of resin. Shake for 2 hours at room temperature.
- Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate to 20% volume under nitrogen flow.
- Isolation: Pour the concentrate into cold Diethyl Ether (, 10-fold excess) to precipitate the crude peptide TFA salt. Centrifuge (3000 rpm, 5 min) and decant the supernatant. Repeat ether wash twice.

Phase 4: Salt Exchange (TFA Mono-HCl)

Rationale: The crude product is a poly-TFA salt. To achieve the Monohydrochloride, we use a controlled ion-exchange process followed by lyophilization.

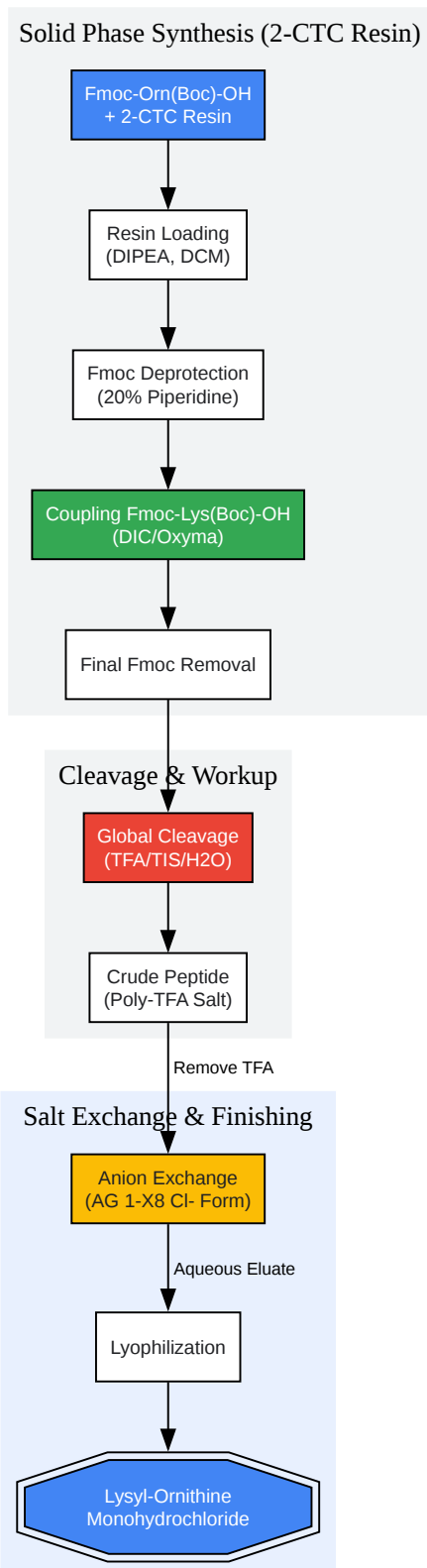
- Resin Conditioning: Pack a column with AG 1-X8 (Cl⁻ form). Wash with 1M HCl followed by extensive HPLC-grade water until the eluate is neutral (pH 6–7).
- Exchange: Dissolve the crude peptide TFA salt in water (10 mg/mL). Load onto the column. [1][5]

- Elution: Elute with water. Collect fractions containing the peptide (monitored by UV at 214 nm).
- Stoichiometry Adjustment (The "Mono" Step):
 - The eluate typically contains the peptide as a hydrochloride salt, but the stoichiometry may be >1 HCl due to the three basic amines.
 - Titration: Measure the chloride content (e.g., via silver nitrate titration or Ion Chromatography).
 - To ensure the monohydrochloride specifically: Adjust the pH of the solution to approx 5.5–6.0 (the region where the side chains are protonated but the C-terminus is ionized, balancing one positive charge with one Cl⁻ typically requires precise pH control or lyophilization from a calculated 1.0 eq HCl solution if starting from free base).
 - Standard Practice: For this specific CAS, lyophilize the pooled fractions directly. If the chloride content is too high, perform a weak anion exchange or dialysis.
- Lyophilization: Freeze-dry the aqueous solution to yield Lysyl-Ornithine Monohydrochloride as a white hygroscopic powder.

Process Visualization

Workflow Diagram: Synthesis & Purification

The following diagram illustrates the critical path from protected amino acids to the final salt form, highlighting the divergence point for salt exchange.



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Caption: Step-by-step synthesis workflow from resin loading to final monohydrochloride salt isolation.

Analytical Specifications & Quality Control

To ensure the integrity of the "Monohydrochloride" form, the following analytical suite is required.

Test	Method	Acceptance Criteria
Identity	ESI-MS (Positive Mode)	Da (Free Base Mass)
Purity	RP-HPLC (C18, 0.1% TFA)	Area
Counter-ion Content	Ion Chromatography (IC) or AgNO ₃ Titration	(Theoretical for Mono-HCl)
Peptide Content	Amino Acid Analysis (AAA)	
Appearance	Visual Inspection	White to off-white amorphous powder

Troubleshooting the Salt Form

If the chloride content indicates a di- or tri-hydrochloride (Cl > 15%):

- Dissolve the salt in water.[1]
- Adjust pH to 6.0 with dilute LiOH or Ammonium Hydroxide.
- Relyophilize. Note: Ammonium salts may sublime, leaving the zwitterionic peptide or mono-HCl depending on exact pH.

References

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